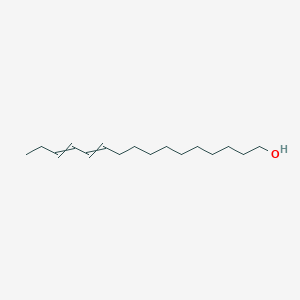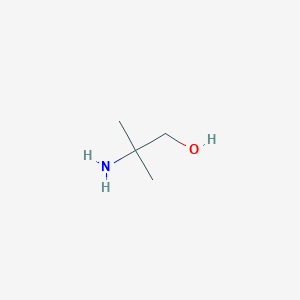
1-氯-4-乙炔基苯
概述
描述
1-Chloro-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is a derivative of benzene, where a chlorine atom and an ethynyl group are substituted at the para positions. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties .
科学研究应用
1-Chloro-4-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials, such as conductive polymers and liquid crystals.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
准备方法
1-Chloro-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-chloro-4-iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial production methods may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
1-Chloro-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form 1-chloro-4-ethylbenzene.
Coupling Reactions: It can undergo coupling reactions like the Sonogashira reaction to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 1-Chloro-4-ethynylbenzene largely depends on its chemical reactivity. In coupling reactions, the ethynyl group forms carbon-carbon bonds through palladium-catalyzed processes. The chlorine atom can be displaced in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediate complexes and transition states that facilitate the overall transformation .
相似化合物的比较
1-Chloro-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Similar in structure but with a bromine atom instead of chlorine, it exhibits different reactivity and reaction conditions.
1-Chloro-4-iodobenzene: Contains an iodine atom instead of an ethynyl group, used in different coupling reactions.
4-Chlorophenylacetylene: Another name for 1-Chloro-4-ethynylbenzene, highlighting its acetylene group
The uniqueness of 1-Chloro-4-ethynylbenzene lies in its ability to undergo diverse chemical reactions, making it a versatile compound in organic synthesis and material science .
属性
IUPAC Name |
1-chloro-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJRTMTKGYJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-71-7 | |
| Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90236275 | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-73-4 | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of chlorine in 1-chloro-4-ethynylbenzene influence its formation during combustion processes?
A1: Research suggests that the presence of chlorine in 1-chloro-4-ethynylbenzene is directly related to its formation during the combustion of chlorinated aromatic compounds. Specifically, the thermal decomposition of 4-chlorobiphenyl (4-CB) under conditions mimicking fires and waste combustion has been shown to yield 1-chloro-4-ethynylbenzene as a byproduct [, ]. This suggests that the chlorine atom present in the parent molecule (4-CB) is retained in some of the breakdown products, including 1-chloro-4-ethynylbenzene.
Q2: 1-Chloro-4-ethynylbenzene has been identified as a product in the thermal breakdown of 4-chlorobiphenyl. What other classes of compounds are formed alongside it during this process?
A2: The thermal decomposition of 4-chlorobiphenyl produces a complex mixture of products. Alongside 1-chloro-4-ethynylbenzene, researchers have identified other halogenated aromatic compounds, including chlorophenols, chlorobenzenes, and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) []. Additionally, non-halogenated aromatic compounds like benzaldehyde, naphthalene, 3-ethylbenzaldehyde, and benzofuran have also been detected [].
Q3: Can 1-chloro-4-ethynylbenzene be used as a building block in organometallic chemistry?
A3: Yes, 1-chloro-4-ethynylbenzene can act as a reagent in organometallic synthesis. Research shows that it can react with a ruthenium complex, [η5:σ-Me2C(C5H4)(C2B10H10)]Ru(NH2Prn)2, leading to the formation of a specific type of organometallic compound called an enamine complex []. This highlights the potential of 1-chloro-4-ethynylbenzene as a synthon in the creation of more complex molecular architectures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)





